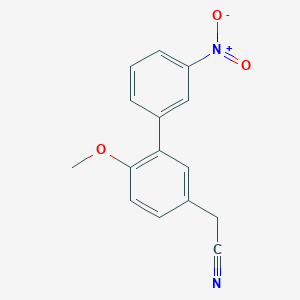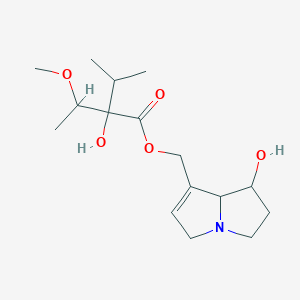
(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile is an organic compound characterized by a biphenyl structure with methoxy and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile typically involves a multi-step process:
Nitration: The biphenyl precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Methoxylation: The nitro-biphenyl intermediate is then subjected to methoxylation, often using methanol and a base such as sodium methoxide.
Acetonitrile Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a building block for the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of new therapeutic agents.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
4-Methoxy-3-nitrobiphenyl: Similar structure but lacks the acetonitrile group.
3-Nitro-4-methoxybiphenyl: Another isomer with different positioning of the nitro and methoxy groups.
6-Methoxy-3-nitropyridine-2-acetonitrile: A heterocyclic analog with a pyridine ring instead of a biphenyl structure.
Uniqueness: (6-Methoxy-3’-nitro-biphenyl-3-yl)-acetonitrile is unique due to the presence of both the methoxy and nitro groups on the biphenyl scaffold, combined with the acetonitrile functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[4-methoxy-3-(3-nitrophenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3 |
InChI Key |
PKEMAJOFXWMRKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)


![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)






